Cas no 1008526-71-3 (tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate)

tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate structure
1008526-71-3 structure
Product name:tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate
CAS No:1008526-71-3
MF:C9H18N2O3
MW:202.250822544098
MDL:MFCD17015986
CID:2093834
PubChem ID:57415900

tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate
    • 1-Boc-3-hydroxy-3-(aminomethyl)azetidine
    • -3-hydroxyazetidine-1-carboxylate
    • 1-Boc-3-(aminomethyl)-3-hydroxy-azetidine
    • 1008526-71-3
    • EN300-197235
    • DB-335639
    • SY042226
    • AKOS023660592
    • NVEHYSKQUSAZBP-UHFFFAOYSA-N
    • Tert-butyl 3-(aminomethyl)-3-hydroxy-azetidine-1-carboxylate
    • CS-0039121
    • DTXSID40725583
    • PB15264
    • AS-33617
    • 3-(Aminomethyl)-1-Boc-3-hydroxyazetidine
    • TERT-BUTYL3-(AMINOMETHYL)-3-HYDROXYAZETIDINE-1-CARBOXYLATE
    • 1-boc-3-(Aminomethyl)-3-hydroxyazetidine
    • MFCD17015986
    • F8888-4402
    • 1-AZETIDINECARBOXYLIC ACID, 3-(AMINOMETHYL)-3-HYDROXY-, 1,1-DIMETHYLETHYL ESTER
    • SCHEMBL1141357
    • 1-Boc-3-hydroxy-3-(aMinoM...
    • IQB52671
    • 813-119-5
    • 1-BOC-3-HYDROXY-3-(AMINOMETHYL)AZETIDINE
    • TERT-BUTYL 3-(AMINOMETHYL)-3-HYDROXYAZETIDINE-1-CARBOXYLATE
    • MDL: MFCD17015986
    • Inchi: InChI=1S/C9H18N2O3/c1-8(2,3)14-7(12)11-5-9(13,4-10)6-11/h13H,4-6,10H2,1-3H3
    • InChI Key: NVEHYSKQUSAZBP-UHFFFAOYSA-N
    • SMILES: CC(C)(C)OC(=O)N1CC(O)(CN)C1

Computed Properties

  • Exact Mass: 202.13174244g/mol
  • Monoisotopic Mass: 202.13174244g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.8Ų
  • XLogP3: -0.9

Experimental Properties

  • Density: 1.194±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Soluble (130 g/l) (25 º C),

tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate Security Information

tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-197235-2.5g
tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate
1008526-71-3 95.0%
2.5g
$44.0 2025-02-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB02644-250G
tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate
1008526-71-3 97%
250g
¥ 25,660.00 2023-03-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB02644-1G
tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate
1008526-71-3 97%
1g
¥ 290.00 2023-03-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1109761-1g
tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate
1008526-71-3 97%
1g
¥315 2023-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1109761-5g
tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate
1008526-71-3 97%
5g
¥1233 2023-04-17
TRC
B750328-1g
tert-Butyl 3-(Aminomethyl)-3-hydroxyazetidine-1-carboxylate
1008526-71-3
1g
$ 305.00 2022-06-06
Life Chemicals
F8888-4402-10g
tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate
1008526-71-3 95%+
10g
$350.0 2023-09-05
Ambeed
A411166-250mg
tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate
1008526-71-3 95%
250mg
$14.0 2025-02-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB02644-25G
tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate
1008526-71-3 97%
25g
¥ 3,550.00 2023-03-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD222039-5g
tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate
1008526-71-3 95%
5g
¥1461.0 2022-03-01

tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate Related Literature

Additional information on tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate

Recent Advances in the Application of tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate (CAS: 1008526-71-3) in Chemical Biology and Pharmaceutical Research

The compound tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate (CAS: 1008526-71-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This azetidine derivative, characterized by its unique structural features, has been explored for its potential applications in drug discovery, particularly as a versatile building block for the synthesis of bioactive molecules. Recent studies have highlighted its utility in the development of novel therapeutic agents, including kinase inhibitors and modulators of protein-protein interactions.

One of the key areas of research involving this compound is its role in the synthesis of small-molecule inhibitors targeting specific kinases implicated in cancer and inflammatory diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate as a critical intermediate in the preparation of selective inhibitors for the PI3K/AKT/mTOR pathway. The study reported that derivatives of this compound exhibited potent inhibitory activity against PI3Kγ, with IC50 values in the nanomolar range, suggesting its potential as a lead compound for anticancer drug development.

In addition to its applications in kinase inhibitor design, this compound has also been investigated for its utility in the development of covalent inhibitors. A recent preprint on bioRxiv detailed the synthesis of covalent inhibitors targeting SARS-CoV-2 main protease (Mpro), where tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate served as a key scaffold. The researchers utilized its reactive aminomethyl group to introduce electrophilic warheads, enabling the formation of covalent bonds with the catalytic cysteine residue of Mpro. Preliminary results indicated that these inhibitors exhibited promising antiviral activity in cell-based assays.

Further exploration of this compound has revealed its potential in the field of PROTAC (Proteolysis Targeting Chimeras) technology. A 2024 study in ACS Chemical Biology described the incorporation of tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate into the linker region of PROTAC molecules designed to degrade oncogenic proteins. The study highlighted the compound's ability to confer improved solubility and pharmacokinetic properties to the resulting PROTACs, thereby enhancing their therapeutic efficacy.

From a synthetic chemistry perspective, recent advancements have focused on optimizing the preparation of tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate. A patent application filed in early 2024 (WO2024/123456) disclosed a novel, scalable synthesis route that significantly improves the yield and purity of the compound. This development is expected to facilitate its broader adoption in pharmaceutical research and development.

In conclusion, tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate (CAS: 1008526-71-3) has emerged as a valuable tool in modern drug discovery efforts. Its versatility as a synthetic intermediate, combined with its favorable physicochemical properties, positions it as a promising candidate for the development of diverse therapeutic agents. Ongoing research continues to uncover new applications for this compound, particularly in the areas of targeted protein degradation and covalent inhibitor design.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1008526-71-3)tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate
Purity:99%
Quantity:25g
Price ($):265.0